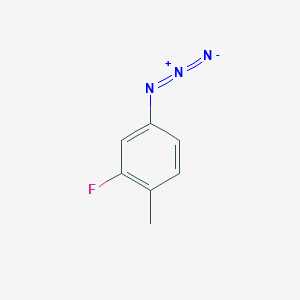

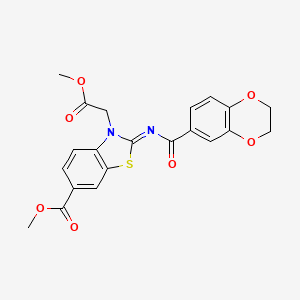

![molecular formula C19H22N4O4S B2985919 Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate CAS No. 1251690-46-6](/img/structure/B2985919.png)

Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methodologies for synthesizing complex molecules containing piperazine and quinazoline structures, which are notable for their potential biological activities. For instance, microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, with some derivatives exhibiting antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013)[https://consensus.app/papers/microwaveassisted-synthesis-molecules-containing-acid-başoğlu/44fc845c6faa5d04b8c188ec06328045/?utm_source=chatgpt]. Similarly, the interaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, including piperazine, has been studied to produce N,N′-disubstituted piperazine derivatives, showcasing the versatility of piperazine in synthesizing diverse chemical structures (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018)[https://consensus.app/papers/chemistry-iminofurans-decyclization-ethyl-vasileva/110cdeb64fb85de69cc282bfb90482ca/?utm_source=chatgpt].

Biological Activities and Potential Applications

Compounds related to the mentioned ethyl 4-(6-oxo-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate have been synthesized and tested for various biological activities. A novel series of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from similar structural precursors, showed promising antimicrobial activity, highlighting the therapeutic potential of these compounds (El‐Kazak & Ibrahim, 2013)[https://consensus.app/papers/synthesis-characterization-evaluation-novel-el‐kazak/e3babf8e8fa850a7af6b7b5a22c96c81/?utm_source=chatgpt].

Antimicrobial and Antihypertensive Potential

Further research into the quinazoline and piperazine derivatives has revealed compounds with significant antimicrobial and antihypertensive properties. Novel fluoroquinolones with modifications at the piperazine moiety were synthesized and demonstrated in vivo activity against Mycobacterium tuberculosis in mice, offering insights into the development of new antibacterial agents (Shindikar & Viswanathan, 2005)[https://consensus.app/papers/novel-fluoroquinolones-design-synthesis-vivo-activity-shindikar/a91ecdf998545499bd1b068a6e6c9cde/?utm_source=chatgpt]. Additionally, piperidine derivatives featuring a quinazoline ring system have been prepared and tested for antihypertensive activity, with some derivatives showing promising results in spontaneously hypertensive rat models (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986)[https://consensus.app/papers/synthesis-piperidine-derivatives-quinazoline-ring-takai/1d7cd57665535832b0cb4e64cb8b3e2e/?utm_source=chatgpt].

Mechanism of Action

Target of Action

Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties . They interact with human microglia and neuronal cell models .

Mode of Action

It’s suggested that similar compounds inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound likely affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can potentially exert neuroprotective and anti-neuroinflammatory effects .

Result of Action

The result of the compound’s action is likely a reduction in neuroinflammation and an increase in neuroprotection . This is evidenced by the inhibition of NO and TNF-α production, reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 .

Properties

IUPAC Name |

ethyl 4-(6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-2-27-19(26)22-9-7-21(8-10-22)16(24)13-4-5-14-15(12-13)20-18-23(17(14)25)6-3-11-28-18/h4-5,12H,2-3,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBVTJLTBPKDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

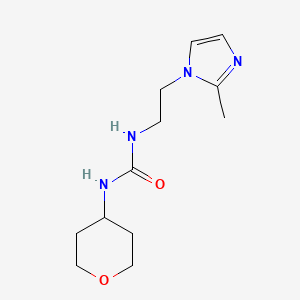

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2985838.png)

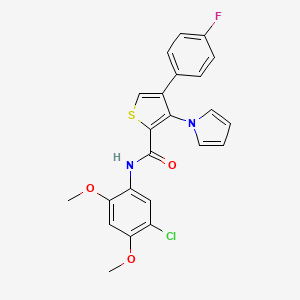

![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2985840.png)

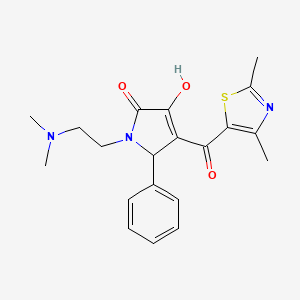

![(1R,2R)-1-(1,3-Benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B2985841.png)

![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2985850.png)

![4-methyl-N-(2-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2985851.png)

![N-(benzo[d][1,3]dioxol-5-yl)picolinamide](/img/structure/B2985852.png)